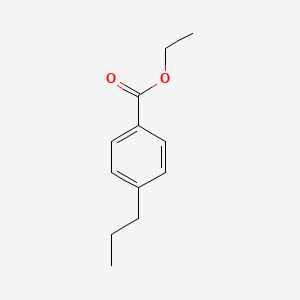

4-Propylbenzoic acid ethyl ester, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Propylbenzoic acid ethyl ester is an organic compound that is an ester derivative of 4-propylbenzoic acid . It is used in various applications including as a synthetic flavoring agent in foods due to its nutty odor and sweet fruity or nut-like taste . It also has antimicrobial properties and is used as a preservative in cosmetics .

Synthesis Analysis

4-Propylbenzoic acid ethyl ester can be synthesized by the transesterification of methyl benzoate with propanol . Another method of synthesis is through the Fischer esterification of benzoic acid with propanol .Molecular Structure Analysis

The molecular formula of 4-Propylbenzoic acid ethyl ester is C10H12O2 . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da . The structure of the compound includes a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond .Chemical Reactions Analysis

Esters, including 4-Propylbenzoic acid ethyl ester, can undergo hydrolysis under acidic or basic conditions . The products formed from the hydrolysis of an ester can be identified based on the reagents used for the hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Propylbenzoic acid ethyl ester include a triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, and enthalpy of phase transition .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The compound has been found in the leaf extract of Marsilea minuta, which exhibited potential antioxidant and free radical scavenging properties . This suggests that it could be used in research related to oxidative stress and antioxidant mechanisms .

Antibacterial Properties

The same study also found that the leaf extract of Marsilea minuta, which contains 4-Propylbenzoic acid ethyl ester, showed promising antibacterial activities against foodborne pathogenic bacteria . This indicates its potential use in research related to antibacterial mechanisms and the development of new antibacterial agents .

Food Preservation

Due to its antioxidant and antibacterial properties, the leaf extract of M. minuta, containing 4-Propylbenzoic acid ethyl ester, may act as promising natural additives to prevent food spoilage . This suggests its potential application in food science research, particularly in the development of natural food preservatives .

Flavor and Fragrance Compounds

Small aliphatic esters, including 4-Propylbenzoic acid ethyl ester, are important natural flavor and fragrance compounds . They have numerous uses in the food and beverage industry, and are highly valued for their flavor and scent profiles .

Solvents and Chemical Intermediates

Many esters, including 4-Propylbenzoic acid ethyl ester, have uses as solvents and as chemical intermediates . This suggests its potential application in various chemical processes and in the manufacturing of other compounds .

Biocatalysis

The compound could potentially be used in biocatalysis, as certain microbes are capable of forming esters from acyl-CoA and alcohol condensation . This suggests its potential use in research related to enzymatic reactions and biocatalytic processes .

Wirkmechanismus

Target of Action

As an ester, it may interact with various enzymes and proteins involved in ester metabolism .

Mode of Action

Esters, including 4-Propylbenzoic acid ethyl ester, can undergo hydrolysis to form carboxylic acids and alcohols under acidic or basic conditions . This process involves the cleavage of the ester bond, which is facilitated by the presence of a catalyst . The acid-catalyzed hydrolysis of ethyl benzoate, a similar compound, provides a good example of this process .

Biochemical Pathways

The biochemical pathways affected by 4-Propylbenzoic acid ethyl ester are likely related to ester metabolism. Ester hydrolysis is a key step in these pathways . The products of this hydrolysis, carboxylic acids and alcohols, can then enter various metabolic pathways depending on their specific structures .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that it may be well absorbed and distributed in the body, metabolized primarily via ester hydrolysis, and excreted in the urine .

Result of Action

The molecular and cellular effects of 4-Propylbenzoic acid ethyl ester’s action would largely depend on the specific targets it interacts with and the metabolic pathways it affects. The hydrolysis of the ester could potentially lead to changes in cellular pH, alterations in metabolic pathway flux, and other downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Propylbenzoic acid ethyl ester. Factors such as pH and temperature can affect the rate of ester hydrolysis . Additionally, the presence of specific enzymes and other biomolecules can influence the compound’s interactions with its targets .

Eigenschaften

IUPAC Name |

ethyl 4-propylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h6-9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBLKCJHUXWDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509370 |

Source

|

| Record name | Ethyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-propylbenzoate | |

CAS RN |

81423-83-8 |

Source

|

| Record name | Ethyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)